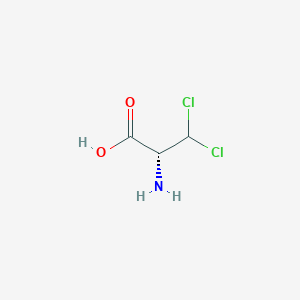![molecular formula C9H17N2+ B14592699 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]non-2-en-3-ium CAS No. 61267-81-0](/img/structure/B14592699.png)
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]non-2-en-3-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethyl-3,7-diazabicyclo[331]non-2-en-3-ium is a bicyclic organic compound characterized by its unique structure, which includes two nitrogen atoms within a nine-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]non-2-en-3-ium typically involves the Mannich reaction, which is a well-known method for preparing bicyclic compounds. This reaction involves the condensation of a primary or secondary amine with formaldehyde and a compound containing an active hydrogen atom, such as a ketone or aldehyde . The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]non-2-en-3-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]non-2-en-3-ium has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Wirkmechanismus
The mechanism of action of 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]non-2-en-3-ium involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and exerting its effects. The exact molecular targets and pathways involved are still under investigation, but its unique structure plays a crucial role in its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7-Diazabicyclo[3.3.1]nonane: A similar compound with a slightly different structure, lacking the double bond present in 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]non-2-en-3-ium.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,6-dione: Another related compound with different functional groups, leading to distinct chemical properties.
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of two nitrogen atoms, which contribute to its reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a compound of significant interest.
Eigenschaften
CAS-Nummer |
61267-81-0 |
|---|---|
Molekularformel |
C9H17N2+ |
Molekulargewicht |
153.24 g/mol |
IUPAC-Name |
3,7-dimethyl-7-aza-3-azoniabicyclo[3.3.1]non-2-ene |
InChI |
InChI=1S/C9H17N2/c1-10-4-8-3-9(5-10)7-11(2)6-8/h4,8-9H,3,5-7H2,1-2H3/q+1 |
InChI-Schlüssel |
LANDZJSKBVWEFW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2CC(C1)C=[N+](C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


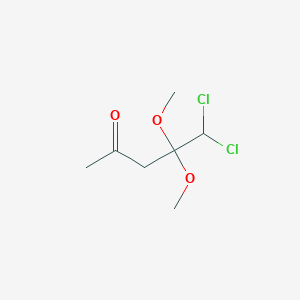

![2'-(Hydroxymethyl)-4',5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14592638.png)

![1-[Di(propan-2-yl)phosphanyl]piperidine](/img/structure/B14592651.png)
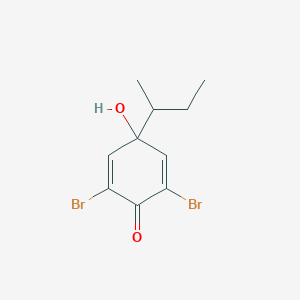

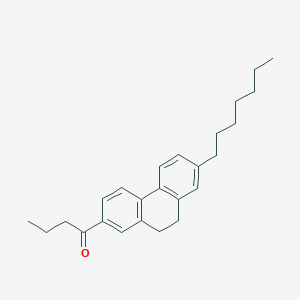

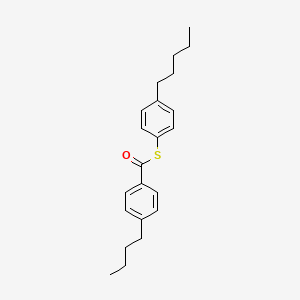


![2-[(Propan-2-yl)sulfanyl]phthalazin-1(2H)-one](/img/structure/B14592701.png)
